molecular formula C7H7N3 B569493 5-Methylimidazo[1,2-c]pyrimidine CAS No. 117186-22-8

5-Methylimidazo[1,2-c]pyrimidine

Cat. No.: B569493
CAS No.: 117186-22-8
M. Wt: 133.154
InChI Key: HTRCARVLNDRJAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methylimidazo[1,2-c]pyrimidine is a heterocyclic aromatic organic compound. It is part of the imidazo[1,2-c]pyrimidine family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a fused ring system consisting of an imidazole ring and a pyrimidine ring, with a methyl group attached to the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylimidazo[1,2-c]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with an aldehyde, followed by cyclization. This reaction typically requires a catalyst and specific reaction conditions to proceed efficiently. Another approach involves multicomponent reactions, where three or more reactants combine in a single reaction vessel to form the desired product. These methods often employ mild reaction conditions and can be performed under metal-free conditions to minimize environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Methylimidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired transformation but often include controlled temperature and pH to ensure optimal reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

5-Methylimidazo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Methylimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-c]pyrimidine derivatives, such as:

  • 2-Methylimidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyridine
  • Imidazo[1,2-a]pyrimidine

Uniqueness

5-Methylimidazo[1,2-c]pyrimidine is unique due to its specific substitution pattern and the resulting biological activity. Its methyl group and fused ring system confer distinct chemical properties, making it a valuable compound for various applications in medicinal chemistry and beyond .

Properties

IUPAC Name

5-methylimidazo[1,2-c]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-6-8-3-2-7-9-4-5-10(6)7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRCARVLNDRJAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=NC=CN12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.